molecular formula C26H36Br2O2S2 B567473 2,6-Dibromo-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene CAS No. 1226782-13-3

2,6-Dibromo-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene

Cat. No. B567473
CAS RN: 1226782-13-3
M. Wt: 604.5
InChI Key: HMHJSVWOWIHEIP-UHFFFAOYSA-N
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Description

2,6-Dibromo-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is widely used as a material in organic optoelectronic devices, especially in solar cells and organic field-effect transistors (OFET). It has good electron transport and photovoltaic properties, which can be used to improve the photoelectric conversion efficiency and device performance .


Synthesis Analysis

A sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) has been reported for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .


Molecular Structure Analysis

The molecular structure of this compound includes a benzo[1,2-b:4,5-b’]dithiophene core with 2,6-dibromo substituents and 4,8-bis((2-ethylhexyl)oxy) groups .


Chemical Reactions Analysis

This compound has been used in the fabrication of organic photovoltaics (OPVs) with blended active layers . It has also been used as a reactant in the formation of a panchromatic sensitizer for dye-sensitized solar cells .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 624.0±50.0 °C. It has a density of 1.346 and is typically stored under inert gas (nitrogen or Argon) at 2–8 °C. It appears as a clear liquid with a light yellow to brown color .

Scientific Research Applications

Organic Semiconductor Building Blocks

The compound is used as a building block in the creation of organic semiconductors . Organic semiconductors are a type of semiconductor made from organic materials, typically polymers or small molecules. They are used in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Sulfide Oxidation Tuning

A study reports a sulfide oxidation tuning approach in 4,8-bis (5- (2-ethylhexyl)thiophen-2-yl)benzo [1,2- b :4,5- b ′]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A 1 –A 2)-type copolymers . This approach demonstrates that the A 1 –A 2 -type copolymer possesses the potential to supersede the D–A-type copolymer and A–A-type homopolymer.

Organic Photovoltaics (OPVs)

The compound is used as an additive in the preparation of poly [ [4,8-bis [ (2-ethylhexyl)oxy]benzo [1,2-b:4,5-b′]dithiophene-2,6-diyl] [3-fluoro-2- [ (2-ethylhexyl)carbonyl]thieno [3,4-b]thiophenediyl]]: [6,6]-phenylC71-butyric acid methyl ester . This finds application in the fabrication of organic photovoltaics (OPVs). OPVs are a type of solar cell that uses organic electronics to convert light into electricity.

Fabrication of Blended Active Layers

The compound is used in the fabrication of blended active layers of poly [ [4,8-bis [ (2-ethylhexyl)oxy]benzo [1,2-b:4,5-b′]dithiophene-2,6-diyl] [3-fluoro-2- [ (2-ethylhexyl)carbonyl]thieno [3,4-b]thiophenediyl]]: [6,6]-phenylC71-butyric acid methyl ester (PTB7:PC71BM) . These layers are used in the construction of organic photovoltaic devices.

Future Directions

The potential future directions for this compound include its use in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers . It also has potential applications in the fabrication of organic photovoltaics (OPVs) with blended active layers .

properties

IUPAC Name

2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36Br2O2S2/c1-5-9-11-17(7-3)15-29-23-19-13-21(27)32-26(19)24(20-14-22(28)31-25(20)23)30-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHJSVWOWIHEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCC(CC)CCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36Br2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679840
Record name 2,6-Dibromo-4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1226782-13-3
Record name 2,6-Dibromo-4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1226782-13-3
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